molecular formula C20H19FN2O2S B3142045 1-(2-fluorophenyl)-4-(naphthalene-2-sulfonyl)piperazine CAS No. 497060-25-0

1-(2-fluorophenyl)-4-(naphthalene-2-sulfonyl)piperazine

Cat. No.: B3142045
CAS No.: 497060-25-0
M. Wt: 370.4 g/mol
InChI Key: YZCCVDOJAPRBLV-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(naphthalene-2-sulfonyl)piperazine (CAS 497060-25-0) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Sulfonylpiperazine derivatives are extensively investigated for their broad pharmacological potential, including as agents in oncology and as inhibitors of key biological transporters . This compound serves as a valuable building block for developing new cancer theranostics, as the core structure is featured in piperazine-linked molecular probes that demonstrate good cellular permeability and low cytotoxicity in non-cancerous cells, making them suitable for cellular imaging studies . Furthermore, structural analogues featuring the 2-fluorophenylpiperazine moiety have been identified as potent and irreversible non-competitive inhibitors of human Equilibrative Nucleoside Transporters (ENTs), which are vital targets for modulating nucleotide synthesis and the cellular uptake of anticancer nucleoside analogs . Researchers will find this compound characterized by its molecular formula C20H19FN2O2S and a molecular weight of 370.44 g/mol . It is supplied with a minimum purity of 90% and should be handled with appropriate care, as it may cause skin and eye irritation and be harmful if swallowed . This product is intended for research purposes only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c21-19-7-3-4-8-20(19)22-11-13-23(14-12-22)26(24,25)18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCCVDOJAPRBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluorophenyl)-4-(naphthalene-2-sulfonyl)piperazine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This compound features a piperazine ring linked to a fluorinated phenyl group and a naphthalene sulfonyl moiety, contributing to its unique pharmacological profile.

  • Molecular Formula : C_{18}H_{18}FNO_2S
  • Molecular Weight : 370.44 g/mol

The structural complexity of this compound enhances its lipophilicity, potentially improving its ability to penetrate biological membranes, which is crucial for its biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown efficacy against pathogens by inhibiting key enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH), which is critical for purine biosynthesis in Mycobacterium tuberculosis . This suggests potential applications in treating tuberculosis and possibly other infections.

Table 1: Comparative Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesActivity Profile
1-(4-Fluorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazineSimilar piperazine structure; different fluorine positionVaried activity against specific pathogens
1-(Naphthalene-2-sulfonyl)-piperazineLacks fluorination; simpler structureLower activity against IMPDH
1-(4-Fluorophenyl)piperazineOnly one aromatic substitution; no sulfonyl groupSimplified pharmacological profile

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of 1-(2-fluorophenyl) piperazine, demonstrating their ability to induce apoptosis in cancer cells. For instance, compounds derived from sulfamethoxazole and 1-(2-fluorophenyl)piperazine have shown promising results by selectively targeting BCL2 and caspases-3, leading to significant cell death in cancer models .

Case Study: Apoptosis Induction

In a study involving novel derivatives, compounds labeled 3e and 6b exhibited potent anti-cancer properties by inducing apoptosis through the modulation of specific apoptotic pathways. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating their potential as effective cancer treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications in the piperazine ring and substituent groups have been shown to affect binding affinity and selectivity towards biological targets:

  • Naphthalene Sulfonyl Group : Enhances lipophilicity and potential membrane penetration.
  • Fluorinated Phenyl Group : Influences electronic properties, affecting enzyme interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name Substituent at 1-Position Substituent at 4-Position Key Properties/Activities Reference
Target Compound 2-Fluorophenyl Naphthalene-2-sulfonyl Potential antimicrobial/antiurease activity; enhanced lipophilicity
1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine 2-Methoxyphenyl Naphthalene-2-sulfonyl Reduced lipophilicity due to methoxy group; structural analog for SAR studies
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine 3-Chlorophenyl 3-Chloropropyl Intermediate for trazodone derivatives; lower synthetic yield (60% conventional vs. 88% microwave)
1-(4-Fluorophenyl)sulfonyl-4-[(2S)-2-amino-1-oxopropyl]piperazine 4-Fluorophenylsulfonyl (2S)-2-amino-1-oxopropyl Predicted pKa 8.99; potential CNS activity due to amino-ketone substituent
1-Cinnamyl-4-(naphthalene-2-sulfonyl)piperazine Cinnamyl Naphthalene-2-sulfonyl Increased steric bulk; possible antiproliferative effects

Key Observations :

  • Fluorine vs. Methoxy : The 2-fluorophenyl group in the target compound improves metabolic stability compared to the 2-methoxyphenyl analog, which may reduce oxidative degradation .

Key Observations :

  • Microwave synthesis significantly enhances yields (e.g., 88% in 40 seconds vs. 60% in 7 hours) .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Data

Compound Biological Activity pKa Solubility Notable Findings Reference
Target Compound Antimicrobial/antiurease Not reported Moderate in ethanol Lipophilicity enhances membrane penetration
1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine Not reported ~7.5 (estimated) High in water Methoxy group increases hydrophilicity
HEHPP (1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine) SO2 absorption pKa1 3.73, pKa2 7.98 Miscible in water/ethanol High thermal stability (boiling point 192°C)
1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazines Cytotoxicity (IC50: 5–20 µM) Not reported Low in aqueous media Broad-spectrum anticancer activity

Key Observations :

  • The target compound’s fluorophenyl group likely confers better bioavailability than hydroxylated analogs like HEHPP, which prioritize solubility for industrial applications .

Q & A

Q. What are the established synthetic routes for 1-(2-fluorophenyl)-4-(naphthalene-2-sulfonyl)piperazine, and what are the critical reaction conditions?

The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

  • Step 1: Sulfonylation of piperazine using naphthalene-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in dry DMF at 0–5°C).
  • Step 2: N-arylation of the remaining piperazine nitrogen with 2-fluorophenylboronic acid via Buchwald-Hartwig coupling (Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, toluene reflux) .
    Critical parameters include inert atmosphere (N₂/Ar), stoichiometric control of sulfonyl chloride, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons for naphthalene at δ 7.8–8.5 ppm, fluorophenyl protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₂₀H₁₈FN₂O₂S: 369.1073) .
  • HPLC: Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. Which biological targets or pathways are associated with this compound in preliminary studies?

The fluorophenyl-sulfonylpiperazine scaffold is linked to:

  • Neurological Targets: Dopamine D₂/D₃ and serotonin 5-HT₁A/2A receptors due to structural similarity to antipsychotic agents .
  • Antimicrobial Activity: Inhibition of bacterial biofilms (e.g., Staphylococcus aureus) via sulfonyl group interactions with membrane proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation: Systematically modify the fluorophenyl (e.g., para/meta substitution) or naphthalene-sulfonyl groups (e.g., halogenation) to assess effects on receptor binding .
  • Biological Assays:
    • In vitro receptor binding assays (IC₅₀ determination using radioligands like [³H]spiperone for dopamine receptors) .
    • In vivo behavioral models (e.g., forced swim test for antidepressant activity) .

Example SAR Table:

Substituent Position (Fluorophenyl)Receptor Affinity (D₂, nM)Antimicrobial MIC (μg/mL)
2-Fluoro (Parent)12.3 ± 1.28.0
3-Fluoro45.7 ± 3.132.5
4-Fluoro8.9 ± 0.84.5

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Standardization: Ensure consistent assay conditions (e.g., cell line, incubation time, DMSO concentration ≤0.1%) .
  • Orthogonal Validation: Cross-validate using alternative methods (e.g., surface plasmon resonance for binding kinetics alongside radioligand assays) .
  • Data Normalization: Report activity relative to positive controls (e.g., haloperidol for dopamine receptors) .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetics and target interactions?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine D₂ receptors (PDB: 6CM4). Key residues: Asp114, Ser193 .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO for redox stability) .
  • MD Simulations: Assess binding stability over 100 ns trajectories (AMBER force field) to identify critical hydrogen bonds .

Q. What are the key challenges in scaling up synthesis, and how can they be addressed?

  • Byproduct Formation: Optimize reaction stoichiometry (e.g., 1.1 eq sulfonyl chloride) to minimize di-sulfonylated impurities .
  • Purification: Replace column chromatography with recrystallization (ethanol/water) for large batches .
  • Process Safety: Monitor exothermic sulfonylation step using jacketed reactors with temperature control .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Microsomal Assays: Incubate with rat liver microsomes (RLM) and NADPH cofactor; measure half-life (t₁/₂) via LC-MS .
  • Cytotoxicity Screening: Use MTT assay in HepG2 cells (IC₅₀ > 50 μM desirable) .
  • hERG Inhibition: Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ > 10 μM preferred) .

Q. What strategies enhance selectivity for neurological vs. antimicrobial targets?

  • Pharmacophore Masking: Introduce bulky substituents (e.g., tert-butyl) on the naphthalene ring to reduce membrane penetration, favoring CNS targets .
  • Prodrug Design: Esterify the sulfonyl group to improve blood-brain barrier permeability .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

  • X-ray Crystallography: Grow single crystals via vapor diffusion (dichloromethane/hexane). Analyze piperazine ring puckering (e.g., chair vs. boat) and sulfonyl group orientation .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

Methodological Considerations Table

Research AspectRecommended TechniquesKey References
Synthetic OptimizationBuchwald-Hartwig coupling, Pd/C hydrogenation
Structural Elucidation2D NMR (COSY, NOESY), X-ray crystallography
Biological Target ValidationRadioligand binding assays, bacterial biofilm quantification
Computational ModelingMolecular docking (AutoDock), DFT (Gaussian 16)
Toxicity ProfilinghERG inhibition assays, Ames test for mutagenicity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluorophenyl)-4-(naphthalene-2-sulfonyl)piperazine
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1-(2-fluorophenyl)-4-(naphthalene-2-sulfonyl)piperazine

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